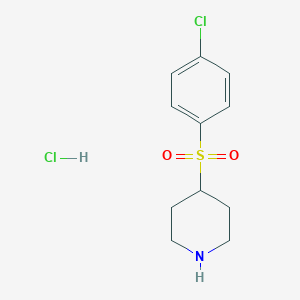

4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride

説明

特性

IUPAC Name |

4-(4-chlorophenyl)sulfonylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2S.ClH/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYLTDPLFVFHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936788 | |

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101768-64-3, 16310-38-6 | |

| Record name | Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101768-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Sulfonylation of Piperidine Derivatives

The core synthetic route involves the reaction of piperidine with 4-chlorobenzenesulfonyl chloride under alkaline conditions. Triethylamine (Et₃N) is employed as a base to neutralize hydrochloric acid (HCl) generated during the reaction. The reaction proceeds in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature to ensure completion:

Key Parameters :

-

Molar Ratio : A 1:1.2 ratio of piperidine to sulfonyl chloride ensures excess sulfonylating agent for complete conversion.

-

Temperature : Controlled cooling (0–5°C) minimizes side reactions, such as over-sulfonylation or decomposition.

-

Solvent : Dichloromethane provides optimal solubility for both reactants and intermediates.

Alternative Routes via Hydrogenation Deprotection

In cases where protected piperidine intermediates (e.g., benzyl-piperidine derivatives) are used, catalytic hydrogenation removes protecting groups. For example, 1-benzyl-4-(4-chlorophenyl)-4-piperidinol undergoes hydrogenation with palladium on activated charcoal (Pd/C) under 0.1 MPa H₂ pressure:

Reaction Conditions :

Industrial Production Methods

Large-Scale Sulfonylation

Industrial protocols scale the laboratory method using continuous-flow reactors to enhance efficiency. Key modifications include:

Hydrogenation in Fixed-Bed Reactors

Fixed-bed reactors with immobilized Pd/C catalysts enable continuous deprotection of intermediates. Parameters include:

Purification and Characterization

Recrystallization

The hydrochloride salt is purified via recrystallization from ethanol/water mixtures (3:1 v/v). Cooling to 10°C induces crystallization, yielding needle-like crystals.

Column Chromatography

Silica gel chromatography with gradient elution (dichloromethane:methanol = 30:1) removes non-polar impurities.

Typical Conditions :

Optimization Strategies

Stoichiometric Adjustments

Increasing the sulfonyl chloride ratio to 1:1.5 improves yield to 88% but risks di-sulfonylated byproducts. Kinetic studies recommend a 1:1.2 ratio for balance.

Temperature Control

Exothermic sulfonylation requires jacketed reactors to maintain 0–5°C. Elevated temperatures (>25°C) reduce yield by 15–20% due to decomposition.

Catalyst Regeneration

Pd/C catalysts are regenerated via oxidative treatment (5% HNO₃) and re-reduction (H₂), restoring 90% activity over five cycles.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

-

HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).

-

Elemental Analysis : Calculated (%) C 44.61, H 4.75, N 4.73; Found C 44.58, H 4.78, N 4.70.

Comparative Data Tables

Table 1: Synthesis Methods and Yields

| Method | Reagents | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Sulfonylation | Et₃N, DCM | 0°C → RT, 12 h | 77–85 | 98 | |

| Hydrogenation | Pd/C, H₂ | 25°C, 24 h | 90 | 99 | |

| Column Chromatography | Silica gel, DCM/MeOH | Gradient elution | – | 99.5 |

Table 2: Optimal Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio | 1:1.2 (Piperidine:SCl) | Maximizes conversion |

| Temperature | 0–5°C (Sulfonylation) | Prevents decomposition |

| Catalyst Loading | 0.4 g Pd/C per 1 g substrate | Balances cost/activity |

化学反応の分析

Types of Reactions

4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different sulfonyl or piperidine-based compounds .

科学的研究の応用

Antiviral Properties

Recent studies have demonstrated that compounds related to 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride exhibit antiviral activity. For instance, derivatives synthesized from similar sulfonamide structures have shown moderate effectiveness against viral pathogens like Tobacco Mosaic Virus (TMV) in laboratory settings .

Table 1: Antiviral Activity of Related Compounds

| Compound Name | Activity Against | Efficacy Level |

|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | TMV | Moderate |

| This compound | TBD | TBD |

Pharmacological Applications

The compound has been investigated for its potential use in treating various conditions due to its ability to modulate biological pathways. Notably, it has been associated with:

- Antimicrobial Activity: Similar sulfonamide compounds have historically been used as antibiotics, suggesting potential applications in treating bacterial infections.

- Cancer Research: There is ongoing research into the role of sulfonamide derivatives in cancer therapy, particularly in targeting specific cellular pathways involved in tumor growth.

Study on Antiviral Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives, including those related to this compound. They evaluated their antiviral properties against various viral strains and found promising results indicating that structural modifications could enhance efficacy .

Clinical Implications

A clinical study explored the use of piperidine derivatives in managing chronic pain conditions. The findings suggested that compounds with similar structures could provide analgesic effects through modulation of pain receptors . This highlights the broader therapeutic potential of this compound beyond antiviral applications.

作用機序

The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Table 1: Key Structural and Physical Properties

Key Observations :

Sulfonyl vs. Sulfanyl Groups: The sulfonyl group (–SO₂–) in the target compound increases polarity and hydrogen-bonding capacity compared to the sulfanyl (–S–) group in 3-(4-chlorophenylsulfanyl)piperidine HCl . Sulfanyl derivatives (e.g., CAS 101768-48-3) are less electron-withdrawing, which may reduce metabolic stability but improve membrane permeability .

Chlorine vs. Methyl Substituents: Replacing the 4-chlorophenyl group with a 4-methylphenyl group (CAS 3470-46-0) decreases molecular weight (275.79 vs. 296.21) and alters electronic properties.

Piperidine Ring Modifications :

Mechanistic Insights :

- The sulfonyl group in the target compound facilitates nucleophilic substitution reactions, making it a preferred intermediate in drug synthesis (e.g., kinase inhibitors) .

- Chlorine’s electron-withdrawing effect stabilizes the sulfonyl group, enhancing metabolic stability compared to methyl-substituted analogs .

Table 3: Stability and Regulatory Data

生物活性

4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

- Molecular Formula : C11H15Cl2NO2S

- Molecular Weight : 296.21 g/mol

- Melting Point : 278-283 °C

The presence of the sulfonyl group in its structure enhances its reactivity and biological activity compared to other piperidine derivatives.

This compound interacts with various biological targets, primarily through enzyme inhibition and modulation of protein interactions. It has been noted to influence:

- cAMP-dependent protein kinase catalytic subunit alpha

- Glycogen synthase kinase-3 beta

- Rac-beta serine/threonine-protein kinase .

These interactions suggest a potential role in regulating cellular signaling pathways, which could be leveraged for therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives have shown significant inhibitory effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism involves damaging bacterial cell membranes and disrupting intracellular processes .

Enzyme Inhibition

The compound has demonstrated strong inhibitory activity against key enzymes such as:

- Acetylcholinesterase (AChE) : Relevant for neuroprotective applications.

- Urease : Important in treating infections caused by urease-producing bacteria .

The inhibition of these enzymes suggests potential uses in treating conditions like Alzheimer's disease and bacterial infections.

Case Studies

- Antibacterial Efficacy : A study evaluated the effectiveness of a related sulfonamide derivative containing a piperidine moiety against Xanthomonas oryzae (Xoo), with an EC50 value significantly lower than that of established commercial antibacterial agents. The compound not only inhibited bacterial growth but also induced morphological changes indicative of cell membrane damage .

- Enzyme Interaction Studies : Molecular docking studies have shown that this compound binds effectively to target enzymes, leading to significant alterations in their activity profiles. This has implications for drug design aimed at enhancing therapeutic efficacy against specific diseases .

Comparative Analysis

| Compound Name | Biological Activity | IC50 Values (µg/mL) |

|---|---|---|

| This compound | Antibacterial, AChE inhibition | 2.14 - 0.63 |

| 4-(4-Chlorophenyl)-4-hydroxypiperidine | Neurotoxicity, less effective in enzyme inhibition | N/A |

| 4-(4-Chlorophenyl)piperidine hydrochloride | Limited antibacterial activity | N/A |

Q & A

Q. What advanced separation techniques resolve enantiomeric or polymorphic impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。